2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
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Overview
Description
2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a heterocyclic compound that belongs to the class of pyrazinoindazoles This compound is characterized by its unique structural framework, which includes a pyrazine ring fused to an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves the cascade cyclization of indazole aldehydes with propargylic amines. This method is efficient and can be performed under catalyst- and additive-free conditions . The reaction conditions are mild, and the process features high atom economy and environmental advantages.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with various biological activities.
2H-indazole: Another indazole derivative with similar structural features.
Benzimidazole: A related heterocyclic compound with extensive therapeutic applications.
Uniqueness
2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is unique due to its fused pyrazine-indazole structure and the presence of a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-benzyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
InChI |
InChI=1S/C17H17N3O/c21-17-16-14-8-4-5-9-15(14)18-20(16)11-10-19(17)12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI Key |
ZHLILDVVKJRHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
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